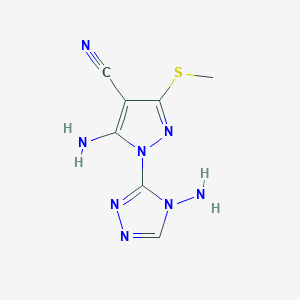
5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile
説明
5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H8N8S and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.
Synthesis
The compound can be synthesized through various methods, including the Michael-type addition reaction, which has been documented for similar pyrazole derivatives. The synthesis typically involves starting materials such as 5-amino-1H-pyrazole and appropriate carbonitriles under controlled conditions to yield the desired product with high purity .
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit notable antitumor activity . They have been shown to inhibit key pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazoles can effectively target BRAF(V600E) and EGFR pathways, which are crucial in various cancers. The specific compound has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in reducing cell viability and inducing apoptosis .
Antifungal Properties
The compound also displays antifungal activity , which has been attributed to its ability to disrupt fungal cell membranes and inhibit enzyme functions critical for fungal survival. Comparative studies have shown that pyrazole derivatives can inhibit the growth of several pathogenic fungi, indicating their potential as antifungal agents .
Anti-inflammatory Effects
In addition to its antitumor and antifungal properties, this compound has shown anti-inflammatory effects . Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory cytokines and mediators .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction : The compound promotes programmed cell death through intrinsic apoptotic pathways.
- Membrane Disruption : In fungi, it disrupts cellular membranes leading to cell lysis.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Breast Cancer Study : A study evaluated the cytotoxic effects of this pyrazole derivative on breast cancer cell lines. Results indicated a significant reduction in cell viability when combined with doxorubicin, suggesting a synergistic effect that enhances the efficacy of conventional chemotherapy .
- Fungal Inhibition Assay : In vitro tests against common fungal strains demonstrated that the compound inhibited growth at low concentrations, supporting its potential use as an antifungal agent .
特性
IUPAC Name |
5-amino-1-(4-amino-1,2,4-triazol-3-yl)-3-methylsulfanylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N8S/c1-16-6-4(2-8)5(9)15(13-6)7-12-11-3-14(7)10/h3H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKYEAMIQSZXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C#N)N)C2=NN=CN2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















